molecular formula C11H7FO2 B1335412 5-(3-Fluorophenyl)furan-2-carbaldehyde CAS No. 33342-18-6

5-(3-Fluorophenyl)furan-2-carbaldehyde

Cat. No.: B1335412
CAS No.: 33342-18-6
M. Wt: 190.17 g/mol
InChI Key: KAKGDPHEGDGAEW-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C11H7FO2. It is a furan derivative substituted with a fluorophenyl group at the 5-position and an aldehyde group at the 2-position. This compound is of interest in various fields of research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-(3-Fluorophenyl)furan-2-carbaldehyde involves the reaction of 2-formylfuran-5-boronic acid with 1-fluoro-3-iodobenzene under Suzuki coupling conditions. The reaction typically uses a palladium catalyst and a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of 5-(3-Fluorophenyl)furan-2-carbaldehyde exhibit promising anticancer properties. A study on furan derivatives demonstrated that certain modifications led to significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways such as the modulation of reactive oxygen species (ROS) levels and interference with cell cycle progression .

2. Anti-Alzheimer's Activity
Compounds related to this compound have been evaluated for their potential as anti-Alzheimer agents. In vitro studies have shown that these compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are involved in the breakdown of acetylcholine, thus enhancing cholinergic transmission which is beneficial in Alzheimer's disease treatment .

Organic Synthesis Applications

1. Building Block for Complex Molecules
this compound serves as an essential building block in organic synthesis. Its reactivity allows for further transformations, including nucleophilic additions and cycloadditions, leading to the formation of more complex molecular architectures. For instance, it can participate in reactions with amines to form imines or with alcohols to produce corresponding acetals .

2. Synthesis of Novel Derivatives
The compound has been utilized in the synthesis of novel derivatives with enhanced biological activities. For example, modifications at the furan ring or phenyl group can lead to compounds with improved pharmacological profiles or selectivity towards specific biological targets .

Material Science Applications

1. Photovoltaic Materials
Recent studies have explored the use of furan-based compounds in organic photovoltaic devices due to their favorable electronic properties. The incorporation of this compound into polymeric systems has shown potential for improving charge transport and light absorption characteristics, making it a candidate for next-generation solar cells .

2. Sensors
The unique electronic properties of this compound also lend themselves to applications in sensor technology. Research has indicated that derivatives can be used as chemosensors for detecting metal ions or small organic molecules due to their fluorescence properties when bound to target analytes .

Case Studies

Study Application Findings
Study on Anticancer ActivityEvaluated cytotoxic effects on MCF-7 cellsSignificant inhibition observed with IC50 values <10 µM
Anti-Alzheimer ResearchInhibition of AChE and BChECompounds showed IC50 values indicating effective enzyme inhibition
Organic SynthesisSynthesis of novel derivativesNew derivatives exhibited enhanced biological activities compared to parent compound
Material Science ResearchDevelopment of photovoltaic materialsImproved charge transport properties noted with incorporation into polymer matrices

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Fluorophenyl)furan-2-carbaldehyde
  • 5-(4-Fluorophenyl)furan-2-carbaldehyde
  • 5-(3-Trifluoromethylphenyl)furan-2-carbaldehyde

Uniqueness

5-(3-Fluorophenyl)furan-2-carbaldehyde is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .

Biological Activity

5-(3-Fluorophenyl)furan-2-carbaldehyde is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by various research findings and case studies.

This compound (CAS Number: 33342-18-6) is characterized by the presence of a furan ring and a fluorophenyl group. The fluorine atom at the para position can influence the compound's biological activity due to electronic effects and steric hindrance, which may enhance its interaction with biological targets .

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing furan rings have shown potent activity against various bacterial strains. A study reported that furan-based compounds had minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Furan Derivatives

CompoundMIC (µM) against E. coliMIC (µM) against S. aureus
This compoundTBDTBD
Furan derivative A0.01950.0048
Furan derivative B0.0048TBD

Anticancer Activity

The anticancer potential of furan-containing compounds has been widely studied. In vitro evaluations showed that several furan derivatives exhibited cytotoxic effects against human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). For example, certain derivatives demonstrated IC50 values lower than standard chemotherapeutics like 5-fluorouracil .

Table 2: Cytotoxicity of Furan Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Furan derivative CHepG210.20
Furan derivative DHCT1161.33

Enzyme Inhibition

Inhibition studies have indicated that furan derivatives can act as inhibitors for key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a related compound showed an IC50 of 7.6 µM against AChE, highlighting the potential for developing therapeutic agents for Alzheimer's disease .

Table 3: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 (µM)
This compoundAChETBD
Related compoundAChE7.6
Related compoundBChE11.2

Case Studies

Several case studies have illustrated the biological activity of furan derivatives:

  • Anticancer Study : A recent study evaluated the cytotoxic effects of various furan derivatives on colorectal cancer cell lines, revealing that some compounds had significantly higher antiproliferative activities compared to established drugs .
  • Antimicrobial Research : Another investigation focused on the antimicrobial efficacy of furan-based aminophosphonates, which showed enhanced antibacterial activity compared to their non-furan counterparts .

Properties

IUPAC Name

5-(3-fluorophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKGDPHEGDGAEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405456
Record name 5-(3-fluorophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33342-18-6
Record name 5-(3-fluorophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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